N-(2,1,3-benzothiadiazol-4-yl)-3-methylbenzamide
Description
N-(2,1,3-benzothiadiazol-4-yl)-3-methylbenzamide is a compound that has garnered interest in various fields of scientific research due to its unique structural properties. This compound is characterized by the presence of a benzothiadiazole ring, which is known for its electron-accepting capabilities, and a methylbenzamide group, which contributes to its stability and reactivity.
Properties
Molecular Formula |
C14H11N3OS |
|---|---|
Molecular Weight |
269.32 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-3-methylbenzamide |
InChI |
InChI=1S/C14H11N3OS/c1-9-4-2-5-10(8-9)14(18)15-11-6-3-7-12-13(11)17-19-16-12/h2-8H,1H3,(H,15,18) |
InChI Key |
CPDWKVHCNDFMGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC3=NSN=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-3-methylbenzamide typically involves the reaction of 2,1,3-benzothiadiazole with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzothiadiazole ring can undergo electrophilic substitution reactions, while the amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic substitution using halogens or nitrating agents; nucleophilic substitution using amines or alcohols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-yl)-3-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-3-methylbenzamide involves its interaction with specific molecular targets. The benzothiadiazole ring acts as an electron acceptor, facilitating electron transfer processes. This property is particularly useful in optoelectronic applications where the compound can modulate the flow of electrons. In biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: A parent compound with similar electron-accepting properties.
Diphenylamine: Known for its electron-donating capabilities, often used in combination with benzothiadiazole in optoelectronic applications.
Carbazole: Another electron-donating compound used in similar applications.
Uniqueness
N-(2,1,3-benzothiadiazol-4-yl)-3-methylbenzamide stands out due to its unique combination of a benzothiadiazole ring and a methylbenzamide group. This combination enhances its stability and reactivity, making it a versatile compound for various applications in chemistry, biology, medicine, and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
